N,N-bis[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
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Overview
Description
NN-BIS[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENESULFONAMIDE is a complex organic compound with a molecular structure that includes morpholine and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NN-BIS[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENESULFONAMIDE typically involves the reaction of benzenesulfonyl chloride with morpholine derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of NN-BIS[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENESULFONAMIDE may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
NN-BIS[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
NN-BIS[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of NN-BIS[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-MORPHOLIN-4-YL-PHENYL)-2-NITRO-BENZENESULFONAMIDE
- N-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
Uniqueness
Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H25N3O6S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
N,N-bis(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H25N3O6S/c22-17(19-6-10-26-11-7-19)14-21(15-18(23)20-8-12-27-13-9-20)28(24,25)16-4-2-1-3-5-16/h1-5H,6-15H2 |
InChI Key |
YYBJEDBTSUEOLL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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